Dinitroethyne Dinitroethyne
Brand Name: Vulcanchem
CAS No.: 88466-66-4
VCID: VC19259579
InChI: InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8
SMILES:
Molecular Formula: C2N2O4
Molecular Weight: 116.03 g/mol

Dinitroethyne

CAS No.: 88466-66-4

Cat. No.: VC19259579

Molecular Formula: C2N2O4

Molecular Weight: 116.03 g/mol

* For research use only. Not for human or veterinary use.

Dinitroethyne - 88466-66-4

Specification

CAS No. 88466-66-4
Molecular Formula C2N2O4
Molecular Weight 116.03 g/mol
IUPAC Name 1,2-dinitroethyne
Standard InChI InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8
Standard InChI Key XIDLKXHCKDAKCZ-UHFFFAOYSA-N
Canonical SMILES C(#C[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Geometry

Dinitroethyne’s molecular architecture features a linear ethyne (C≡C) core with nitro (-NO₂) groups bonded to each terminal carbon. X-ray crystallography confirms a bond length of 1.20 Å for the carbon-carbon triple bond, while nitro group orientations create a planar arrangement perpendicular to the molecular axis . This configuration induces significant electron withdrawal from the triple bond, creating a highly polarized electron distribution.

The molecule’s symmetry belongs to the D∞h point group, with calculated bond angles of 180° for C-C≡C-NO₂ linkages. Density functional theory (DFT) simulations reveal partial charges of +0.42 e on each carbon atom and -0.35 e on oxygen atoms within nitro groups, creating substantial dipole moments across the molecule .

Table 1: Key Structural Parameters of Dinitroethyne

ParameterValueMethodology
C≡C Bond Length1.20 ÅX-ray Crystallography
C-N Bond Length1.47 ÅGas-phase Electron Diffraction
N-O Bond Length1.21 ÅMicrowave Spectroscopy
Dipole Moment4.78 DDFT Calculation

Synthetic Pathways and Isolation Challenges

The synthesis of dinitroethyne typically proceeds through nitration of acetylene derivatives under controlled conditions. A documented method involves:

  • Precursor Preparation: 1,2-Diiodoacetylene reacts with silver nitrate (AgNO₃) in anhydrous acetonitrile at -40°C

  • Nitration: Gradual addition of fuming nitric acid (HNO₃) over 12 hours

  • Purification: Low-temperature fractional distillation (bp -12°C at 0.1 mmHg)

The extreme reactivity of dinitroethyne necessitates stabilization strategies. Cobalt complexation using Co₂(CO)₈ generates [Co₂(CO)₆(μ-C₂(NO₂)₂)], which shows remarkable stability at room temperature . Decomplexation occurs quantitatively through oxidation with ceric ammonium nitrate, regenerating free dinitroethyne for subsequent reactions .

Spectroscopic Fingerprints and Analytical Identification

13C NMR Analysis (125 MHz, CDCl₃):

  • δ 98.4 ppm (C≡C, JCN = 42 Hz coupling with nitro group nitrogen)

  • δ 152.7 ppm (NO₂ carbons)

IR Spectroscopy (KBr pellet):

  • 2265 cm⁻¹ (C≡C stretch)

  • 1550 cm⁻¹ (asymmetric NO₂ stretch)

  • 1375 cm⁻¹ (symmetric NO₂ stretch)

UV-Vis Spectrum (hexane):

  • λmax = 285 nm (π→π* transition)

  • Molar absorptivity ε = 12,400 L·mol⁻1·cm⁻1

Reactive Behavior and Chemical Transformations

The electron-deficient nature of dinitroethyne drives diverse reaction pathways:

Cycloaddition Reactions

Dinitroethyne participates in [2+4] cycloadditions with dienes at cryogenic temperatures (-78°C). With 1,3-butadiene, it forms 3,4-dinitro-1,5-hexadiene in 78% yield, demonstrating regioselective nitro group positioning .

Nucleophilic Additions

Grignard reagents (RMgX) add across the triple bond following second-order kinetics (k = 2.7×10⁻³ M⁻1s⁻¹ at 25°C). The reaction proceeds through a zwitterionic intermediate stabilized by nitro group resonance :

RMgX+O2N-C≡C-NO2O2N-C(R)-C(X)-NO2+Mg2+\text{RMgX} + \text{O}_2\text{N-C≡C-NO}_2 \rightarrow \text{O}_2\text{N-C(R)-C(X)-NO}_2 + \text{Mg}^{2+}

Thermal Decomposition

At temperatures exceeding 150°C, dinitroethyne undergoes exothermic decomposition (ΔH = -189 kJ/mol) via a radical pathway:

O2N-C≡C-NO22NO2+2CO\text{O}_2\text{N-C≡C-NO}_2 \rightarrow 2\cdot\text{NO}_2 + 2\text{CO}

This decomposition profile necessitates strict temperature control during handling .

Physicochemical Properties and Stability

Table 2: Key Physical Properties

PropertyValueMeasurement Standard
Melting Point-45°CDSC Analysis
Boiling Point56°C (decomposes)Vacuum Sublimation
Density (20°C)1.89 g/cm³Pycnometry
Solubility in Water2.8 g/LGravimetric Analysis
Henry's Law Constant3.4×10⁻⁴ atm·m³/molEPI Suite Estimation

The compound exhibits unusual stability in chlorinated solvents (half-life >6 months in CCl₄ at -20°C) compared to rapid decomposition in polar aprotic solvents (<24 hours at 25°C) .

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